Leu-Ala-Ile-Tyr-Ser
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Overview
Description
Leu-Ala-Ile-Tyr-Ser is a pentapeptide composed of five amino acids: leucine, alanine, isoleucine, tyrosine, and serine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leu-Ala-Ile-Tyr-Ser can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Leu-Ala-Ile-Tyr-Ser can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences.
Scientific Research Applications
Leu-Ala-Ile-Tyr-Ser has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
Leu-Ala-Ile-Tyr-Ser exerts its effects through specific interactions with molecular targets. For example, it can inhibit phospholipase A2 by binding to its active site, thereby preventing the hydrolysis of membrane phospholipids . The peptide forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site, stabilizing the complex and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Leu-Val-Ser: Another peptide with similar inhibitory activity against enzymes like angiotensin-converting enzyme (ACE).
Ala-Pro-Ser-Tyr: A peptide with strong ACE inhibitory activity.
Tyr-Gln: Known for its bioactive properties.
Uniqueness
Leu-Ala-Ile-Tyr-Ser is unique due to its specific sequence and the combination of hydrophobic and hydrophilic residues, which contribute to its distinct binding properties and biological activities.
Properties
CAS No. |
496857-31-9 |
---|---|
Molecular Formula |
C27H43N5O8 |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-6-15(4)22(32-23(35)16(5)29-24(36)19(28)11-14(2)3)26(38)30-20(12-17-7-9-18(34)10-8-17)25(37)31-21(13-33)27(39)40/h7-10,14-16,19-22,33-34H,6,11-13,28H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)(H,32,35)(H,39,40)/t15-,16-,19-,20-,21-,22-/m0/s1 |
InChI Key |
NSZJXSMPGXGNJX-VWCSCAALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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